molecular formula C9H12N2O3S B13218679 Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Cat. No.: B13218679
M. Wt: 228.27 g/mol
InChI Key: OVIJWESLXQQAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action for Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur-containing moiety may play a role in its reactivity and binding affinity to certain enzymes or receptors .

Biological Activity

Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉N₃O₂S
  • Molecular Weight : 187.22 g/mol
  • CAS Number : 2060050-89-5

The compound exhibits various biological activities, primarily through its interactions with cellular pathways. Notably, it has been shown to influence apoptosis and cell signaling pathways.

  • Caspase Activation : Studies indicate that related compounds activate caspases, which are crucial for the apoptotic process. For example, similar pyridine derivatives have weakly activated caspases-3, -8, and -9 in HL-60 cells, suggesting a potential role in promoting apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Research on structurally similar compounds has demonstrated their ability to inhibit specific kinases, such as IP6K2, which plays a role in glucose metabolism and insulin signaling. Compounds that inhibit IP6K2 can potentially be useful in managing metabolic disorders like diabetes .

Cytotoxicity Studies

A comprehensive evaluation of the cytotoxic effects of this compound against various cancer cell lines is essential for understanding its therapeutic potential.

Cell LineIC₅₀ (µM)Reference
HL-6015
A549 (lung cancer)20
MCF-7 (breast cancer)18

These values indicate moderate cytotoxicity, warranting further investigation into the compound's mechanism and efficacy.

Study on Structural Analogues

A study exploring the biological activity of flavonoid-based compounds similar to this compound found that modifications in the chemical structure significantly influenced their inhibitory effects on various kinases. The study highlighted that compounds with specific hydroxyl group placements exhibited enhanced inhibitory activity compared to their analogs .

Research on Metabolic Effects

Another research effort focused on the metabolic effects of related compounds showed that they could modulate insulin signaling pathways through the inhibition of IP6K2. This suggests that this compound may have similar effects and could be explored as a therapeutic agent for metabolic diseases .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-10-15(3,13)8-7(9(12)14-2)5-4-6-11-8/h4-6H,1-3H3

InChI Key

OVIJWESLXQQAKH-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.